molecular formula C9H6BrNO3 B1469607 Methyl 6-bromobenzo[d]isoxazole-3-carboxylate CAS No. 1123169-23-2

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

Cat. No. B1469607
CAS RN: 1123169-23-2
M. Wt: 256.05 g/mol
InChI Key: OAHWOZBMLUMQBM-UHFFFAOYSA-N
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Description

“Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” is a chemical compound with the CAS Number: 1123169-23-2 . Its IUPAC name is methyl 6-bromo-1,2-benzisoxazole-3-carboxylate . The molecular weight of this compound is 256.06 .


Molecular Structure Analysis

The molecular structure of “Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” can be represented by the formula C9H6BrNO3 . The InChI Code for this compound is 1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3 .


Chemical Reactions Analysis

The synthesis of isoxazole derivatives involves a (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . For example, intermediate 100 was cyclized with the help of NH2OH·HCl in refluxing methanolic condition for 2–3 h and yielded methyl 5-phenylisoxazole-3-carboxylate 101 .


Physical And Chemical Properties Analysis

“Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” is a solid at room temperature . It should be stored in a sealed and dry environment at room temperature . The density of this compound is predicted to be 1.666±0.06 g/cm3 .

Scientific Research Applications

Synthesis of Isoxazole-fused Heterocycles

The bromination of the methyl group in 3-aryl-5-methyl-isoxazole-4-carboxylate, which serves as a precursor for obtaining 3-aryl-5-formyl-isoxazole-4-carboxylate, highlights the compound's utility in generating substrates for synthesizing isoxazole-fused heterocycles. This process indicates its significance in facilitating the creation of complex molecular structures potentially applicable in various fields of chemical research (Roy, Rajaraman, & Batra, 2004).

Facilitation of α-Aminopyrrole Derivatives Synthesis

A unique synthesis route for methyl 5-aminopyrrole-3-carboxylates from 4-methyleneisoxazol-3-ones has been developed, showcasing the versatility of methyl 6-bromobenzo[d]isoxazole-3-carboxylate in creating complex molecular frameworks. This method, involving cyanide Michael addition/methylation/reductive transformation, demonstrates the compound's contribution to advancing synthetic methodologies in organic chemistry (Galenko et al., 2019).

Biomedical Application Potential

The electrochemically induced transformation of 3-methylbenzaldehyde and 3-(4-bromophenyl)isoxazol-5(4H)-one into a compound with significant potential for biomedical applications, particularly in regulating inflammatory diseases, underscores the biomedical relevance of derivatives of methyl 6-bromobenzo[d]isoxazole-3-carboxylate. Docking studies have suggested promising avenues for further exploration in this domain (Ryzhkova, Ryzhkov, & Elinson, 2020).

Development of Drug-like Isoxazoles

The selective nucleophilic chemistry employed in synthesizing 5-carbamoyl-3-sulfanylmethylisoxazole-4-carboxylic acids from dimethyl 3-chloromethylisoxazole-4,5-dicarboxylate reveals the strategic importance of methyl 6-bromobenzo[d]isoxazole-3-carboxylate derivatives in creating a library of drug-like molecules. This approach has facilitated the generation of a diverse compound library, underscoring its significance in drug discovery and development (Robins, Fettinger, Tinti, & Kurth, 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H332-H335 . The precautionary statements are P261-P280-P305+P351+P338 .

Future Directions

The future directions in the research of “Methyl 6-bromobenzo[d]isoxazole-3-carboxylate” and similar compounds lie in the development of new eco-friendly synthetic strategies . Given the significance of isoxazole in drug discovery, it is imperative to develop robust synthetic methods for the generation of a diverse collection of heterocyclic molecules to accelerate the drug discovery programme .

properties

IUPAC Name

methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO3/c1-13-9(12)8-6-3-2-5(10)4-7(6)14-11-8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAHWOZBMLUMQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NOC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80855696
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-bromobenzo[d]isoxazole-3-carboxylate

CAS RN

1123169-23-2
Record name Methyl 6-bromo-1,2-benzoxazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80855696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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